Methyl 7-bromoimidazo[1,2-a]pyridine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-bromoimidazo[1,2-a]pyridine-5-carboxylate: is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-bromoimidazo[1,2-a]pyridine-5-carboxylate typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method includes the use of radical reactions facilitated by transition metal catalysis, metal-free oxidation, or photocatalysis .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 7-bromoimidazo[1,2-a]pyridine-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed depend on the specific reactions and reagents used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
Methyl 7-bromoimidazo[1,2-a]pyridine-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives have shown potential as bioactive molecules with applications in drug discovery.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 7-bromoimidazo[1,2-a]pyridine-5-carboxylate and its derivatives involves interactions with various molecular targets. These interactions can modulate biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific derivative and its application .
Comparison with Similar Compounds
- Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate
- 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide
Comparison: Methyl 7-bromoimidazo[1,2-a]pyridine-5-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to similar compounds, it may offer distinct advantages in certain applications, such as enhanced bioactivity or improved synthetic accessibility .
Properties
Molecular Formula |
C9H7BrN2O2 |
---|---|
Molecular Weight |
255.07 g/mol |
IUPAC Name |
methyl 7-bromoimidazo[1,2-a]pyridine-5-carboxylate |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)7-4-6(10)5-8-11-2-3-12(7)8/h2-5H,1H3 |
InChI Key |
PPKLIWMFUWEYNE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC2=NC=CN12)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.